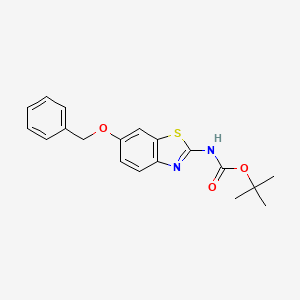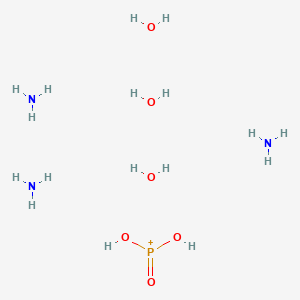
8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione typically involves the chloromethylation of a purine derivative. One common method includes the reaction of 3,7-dimethylxanthine with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to ensure higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloromethyl group can be hydrolyzed to form a hydroxymethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 8-(Azidomethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione.
Scientific Research Applications
8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting purinergic receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural purines.
Industrial Applications: It serves as a precursor for the synthesis of various fine chemicals and polymers.
Mechanism of Action
The mechanism by which 8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 8-(Bromomethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione
- 8-(Hydroxymethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione
- 8-(Azidomethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione
Uniqueness
What sets 8-(Chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione apart from its analogs is the presence of the chloromethyl group, which provides unique reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C8H11ClN4O2 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
8-(chloromethyl)-3,7-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C8H11ClN4O2/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2/h5-6H,3H2,1-2H3,(H,11,14,15) |
InChI Key |
VURMUOIWUJYJPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(N=C1CCl)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12343882.png)
![N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4-oxo-1H-phthalazine-1-carboxamide](/img/structure/B12343898.png)
![3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one](/img/structure/B12343906.png)



![1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343937.png)

![7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12343946.png)



![3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid](/img/structure/B12343966.png)
![1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343977.png)
